N-dodecanoyl-L-Homoserine lactone

Catalog No.
S1542263
CAS No.
137173-46-7
M.F
C16H29NO3
M. Wt
283.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-dodecanoyl-L-Homoserine lactone

CAS Number

137173-46-7

Product Name

N-dodecanoyl-L-Homoserine lactone

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]dodecanamide

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1

InChI Key

WILLZMOKUUPJSL-AWEZNQCLSA-N

SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O

Synonyms

C12-HSL;dDHL

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O

Quorum Sensing in Bacteria

Modulation of Immune Response

Modulation of Cell Cycling and Metabolism

Regulation of Gene Expression

    Scientific Field: Genetics

    Summary of the Application: N-dodecanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone family.

Anti-Virulence Strategy

Modulation of Bronchial Epithelial Cells

N-dodecanoyl-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small, diffusible signaling molecules primarily involved in quorum sensing. This compound, specifically with a dodecanoyl (C12) acyl chain, plays a crucial role in bacterial communication and regulation of gene expression, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella enterica. The molecular structure includes a lactone ring, an amide bond, and a long carbon chain, which are essential for its biological activity and interaction with specific receptors.

C12-HSL acts as a signaling molecule in quorum sensing. As the bacterial population density increases, more C12-HSL is produced and diffuses through the cell membrane. At a certain threshold concentration, C12-HSL binds to specific transcriptional regulators inside the cell. These regulators then activate or repress the expression of various genes, resulting in coordinated behavior at the population level [, ].

For example, C12-HSL in Pseudomonas aeruginosa regulates genes involved in bioluminescence, virulence factor production, and biofilm formation [].

Physical and Chemical Properties

  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight: 283.4 g/mol [] (data from Sigma-Aldrich)
  • Melting Point: No data available
  • Boiling Point: No data available
  • Solubility: Soluble in organic solvents like chloroform and methanol, but poorly soluble in water [].
  • Stability: Relatively stable under neutral or acidic conditions, but can hydrolyze under alkaline conditions [].
Related to its function as a signaling molecule. It can undergo hydrolysis to form homoserine and fatty acids under certain conditions. Additionally, it can interact with specific receptors like LasR in Pseudomonas aeruginosa, leading to conformational changes that activate downstream gene expression related to virulence and biofilm formation

This compound is recognized for its significant biological activities, particularly in quorum sensing. In Pseudomonas aeruginosa, N-dodecanoyl-L-homoserine lactone serves as a signaling molecule that regulates the expression of virulence factors and biofilm formation. Studies have shown that it influences the levels of proteins related to oxidative stress responses in Salmonella, suggesting its role in modulating bacterial behavior and survival under stress conditions . Furthermore, it has been linked to altering fatty acid profiles and enhancing resistance to oxidative stress in various bacterial species .

The synthesis of N-dodecanoyl-L-homoserine lactone can be achieved through several methods:

  • Chemical Synthesis: This involves the reaction of homoserine lactone with dodecanoyl chloride in the presence of a base.
  • Biological Synthesis: Many bacteria synthesize this compound naturally through the action of acyl-Homoserine lactone synthases, which catalyze the transfer of acyl groups from acyl-acyl carrier protein to homoserine lactone
    Of N-Acyl Homoserine ..." class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC9654057/" rel="nofollow noopener" target="_blank"> . Additionally, studies indicate that it can influence protein profiles related to oxidative stress responses in other bacteria like Salmonella, highlighting its broader impact on microbial physiology .

Interaction studies have demonstrated that N-dodecanoyl-L-homoserine lactone binds specifically to LuxR-type receptors, such as LasR in Pseudomonas aeruginosa. This binding triggers conformational changes that facilitate the transcriptional activation of target genes involved in virulence and biofilm formation

N-dodecanoyl-L-homoserine lactone is part of a larger family of N-acyl homoserine lactones. Here are some similar compounds:

Compound NameAcyl Chain LengthUnique Features
N-hexanoyl-L-homoserine lactone6Shorter acyl chain; involved in different bacterial signaling
N-octanoyl-L-homoserine lactone8Intermediate length; affects biofilm formation
N-3-oxo-dodecanoyl-L-homoserine lactone12Contains a keto group; more potent in activating LasR
N-tetradecanoyl-L-homoserine lactone14Longer acyl chain; potentially different biological effects

Uniqueness

N-dodecanoyl-L-homoserine lactone is unique due to its specific chain length and functional groups that allow it to effectively interact with quorum-sensing systems across various bacterial species. Its role in modulating both gene expression and physiological responses underlines its significance in microbial ecology and potential therapeutic applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.21474379 g/mol

Monoisotopic Mass

283.21474379 g/mol

Heavy Atom Count

20

Wikipedia

N-dodecanoyl-L-homoserine lactone
N-[(3S)-2-oxooxolan-3-yl]dodecanamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-15
Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. McClean K.H. et al. Microbiology 1997, 143, 3703.Small molecule inhibitors of bacterial quorum sensing and biofilm formation Geske G.D. et al. J. Am. Chem. Soc. 2005, 127, 12762.

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